molecular formula C7H4N2O3S B1431325 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid CAS No. 933759-69-4

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Cat. No. B1431325
M. Wt: 196.19 g/mol
InChI Key: GJYQCDMPWRJWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid (CAS# 933759-69-4) is a useful research chemical . It is a heterocyclic compound with a five-membered ring structure .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular weight of 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is 197.19 . Its linear formula is C7H4N2O3S . The InChI code is 1S/C7H5N2O3S/c10-7(11)4-3-5(12-9-4)6-8-1-2-13-6/h1-3,13H, (H,10,11) .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid is a white to yellow solid . The storage temperature is -20C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7(11)4-3-5(12-9-4)6-8-1-2-13-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYQCDMPWRJWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Reactant of Route 2
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Reactant of Route 3
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Reactant of Route 4
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Reactant of Route 5
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Reactant of Route 6
5-(2-Thiazolyl)isoxazole-3-carboxylic Acid

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